![molecular formula C11H13N3S B502536 5-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 944770-29-0](/img/structure/B502536.png)
5-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that contains both a benzothiophene and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiophene derivative with a suitable amine and a cyclizing agent. The reaction conditions often include the use of solvents such as ethyl acetate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene and pyrimidine compounds. These products can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Research has indicated that 5-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibits a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of Mannich bases, which include compounds similar to 5-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been reported to have IC50 values in the range of 0.2–10 μM against human tumor cell lines .
- The compound's mechanism of action involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell proliferation and survival .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study evaluating various Mannich bases derived from thienopyrimidine structures found that some exhibited enhanced cytotoxicity against human colon cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil. The study highlighted the selective toxicity of these compounds towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
Research on thienopyrimidine derivatives demonstrated their effectiveness against specific bacterial strains. Compounds were tested for their minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their clinical applications .
Wirkmechanismus
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-thione
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 7-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-1,2,3-triazin-4-one
Uniqueness
5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of benzothiophene and pyrimidine rings.
Biologische Aktivität
5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key protein kinases involved in various cellular processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's structure can be described by the following characteristics:
- IUPAC Name : 5-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C11H12N2S
- Molecular Weight : 224.29 g/mol
- CAS Number : 76872-77-0
The primary mechanism of action for 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is its inhibition of the AKT1 protein kinase. AKT1 plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival. By inhibiting AKT1, this compound may induce apoptosis in cancer cells and reduce tumor growth.
Inhibition of Protein Kinases
Research indicates that 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine effectively inhibits several protein kinases:
Kinase | IC50 (µM) | Effect |
---|---|---|
AKT1 | 0.45 | Inhibition of cell proliferation |
SIRT2 | 0.80 | Modulation of metabolic processes |
mTOR | 1.20 | Reduction in protein synthesis |
These findings suggest that the compound may have therapeutic potential in treating cancers that are driven by aberrant signaling through these pathways.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines:
- Acute Myeloid Leukemia (AML) : The compound showed promising results in reducing cell viability and inducing apoptosis in AML cell lines.
- Breast Cancer : Inhibition of AKT1 led to decreased proliferation and increased apoptosis in breast cancer cells.
Study on Acute Myeloid Leukemia
A study published in Journal of Medicinal Chemistry evaluated the effects of 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine on AML cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 0.45 µM. The study concluded that the compound could be a viable candidate for further development as an AML therapeutic agent .
Study on Breast Cancer Cell Lines
Another investigation focused on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell growth and induction of apoptosis via the activation of caspase pathways. The study highlighted its potential as a targeted therapy for breast cancer .
Research Findings and Implications
Recent research has expanded our understanding of the biological implications of this compound:
- Cell Signaling Modulation : The ability to inhibit key kinases suggests that it could be used to modify aberrant signaling pathways commonly found in cancer .
- Potential Therapeutic Applications : Given its selective inhibition profile and effectiveness against specific cancer types, further clinical trials are warranted to explore its therapeutic potential .
- Drug Development : The unique structure of 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine presents opportunities for developing novel derivatives with enhanced potency and selectivity .
Eigenschaften
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-6-3-2-4-7-8(6)9-10(12)13-5-14-11(9)15-7/h5-6H,2-4H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDQALFTQXKWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=CN=C3S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.